4-羟基-3-甲氧基苯基乙二醇半哌嗪盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

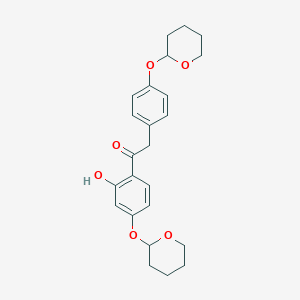

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, also known as 3-Methoxy-4-hydroxy-phenylglycol piperazine, MHPG piperazine, MOPEG, MOPEG piperazine , is a metabolite of cerebral norepinephrine . It is widely used as an injectable drug for the treatment of critically low blood pressure .

Synthesis Analysis

This compound is a metabolite of norepinephrine derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate .Molecular Structure Analysis

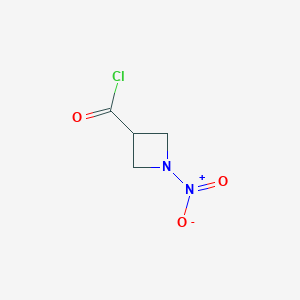

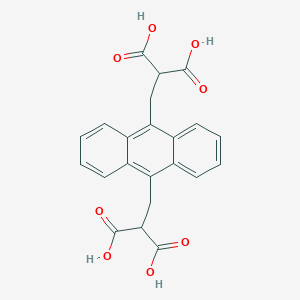

The empirical formula of this compound is C9H12O4 · 0.5C4H10N2 and it has a molecular weight of 227.26 . The SMILES string representation is C1CNCCN1.COc2cc(ccc2O)C(O)CO.COc3cc(ccc3O)C(O)CO .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 115-119 °C . It should be stored at a temperature of 2-8°C .科学研究应用

神经递质代谢研究

该化合物是去甲肾上腺素的代谢产物,去甲肾上腺素是大脑中一种关键的神经递质。 它被用于研究去甲肾上腺素的代谢,并了解去甲肾上腺素水平发生变化的各种神经系统疾病 .

昼夜节律研究

4-羟基-3-甲氧基苯基乙二醇的水平在体内遵循昼夜节律波动。 研究人员使用该化合物来研究这些模式,特别是在脑脊液中,以深入了解睡眠障碍和昼夜节律紊乱的影响 .

诊断工具的开发

由于其作为去甲肾上腺素代谢产物的作用,该化合物被用于开发诊断测定,例如放射免疫测定,可以测量生物样本中神经递质及其代谢产物的水平 .

药理学研究

该化合物被用于药理学研究,以研究药物对去甲肾上腺素代谢的影响。 它有助于了解各种药物如何影响神经递质水平及其相关途径 .

精神疾病研究

去甲肾上腺素及其代谢产物水平的变化与几种精神疾病有关。 该化合物被用于研究抑郁症、焦虑症和双相情感障碍等疾病的生化基础 .

神经毒性和神经保护研究

研究人员使用 4-羟基-3-甲氧基苯基乙二醇来研究神经毒性和神经保护机制。 它作为生物标志物来评估有毒物质对神经系统的影响和神经保护剂的疗效 .

作用机制

Target of Action

The primary target of 4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is the norepinephrine system . This compound is a metabolite of norepinephrine, a neurotransmitter that plays a crucial role in the body’s fight-or-flight response .

Mode of Action

The compound is derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with the norepinephrine system, potentially influencing the neurotransmitter’s activity and the body’s response to stress .

Biochemical Pathways

The compound is involved in the Dopamine and Norepinephrine Metabolism pathway . As a metabolite of norepinephrine, it may affect the synthesis, release, function, and degradation of these neurotransmitters, thereby influencing various physiological processes such as mood regulation, stress response, and cardiovascular function .

Result of Action

The compound is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity . Its action on the norepinephrine system could potentially influence a range of physiological responses, including the body’s reaction to stress .

Action Environment

The action of 4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by the recommended storage temperature of 2-8°C . .

安全和危害

生化分析

Biochemical Properties

4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is derived in part by the deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with various enzymes and proteins, playing a crucial role in the metabolism of norepinephrine .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity .

Metabolic Pathways

4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is involved in the metabolic pathways of norepinephrine . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt can be achieved through a series of chemical reactions involving the starting material vanillin.", "Starting Materials": [ "Vanillin", "Hydroxylamine hydrochloride", "Sodium borohydride", "Methanol", "Piperazine", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Dimethylformamide", "Ethyl acetate" ], "Reaction": [ "Vanillin is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride to obtain 4-hydroxy-3-methoxyphenylglyoxime", "The obtained 4-hydroxy-3-methoxyphenylglyoxime is then reduced using sodium borohydride in methanol to obtain 4-hydroxy-3-methoxyphenylglycol", "Piperazine is reacted with 4-hydroxy-3-methoxyphenylglycol in the presence of hydrochloric acid to obtain 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt", "The obtained salt is then purified using a solvent such as ethyl acetate or dimethylformamide" ] } | |

| 67423-45-4 | |

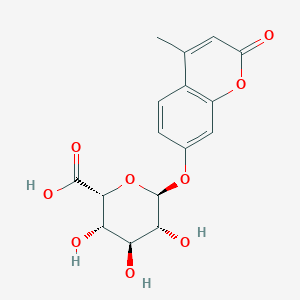

分子式 |

C13H22N2O4 |

分子量 |

270.32 g/mol |

IUPAC 名称 |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine |

InChI |

InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2 |

InChI 键 |

AFGWPOQJLVKLOJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |

规范 SMILES |

COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |

| 67423-45-4 | |

Pictograms |

Irritant |

同义词 |

MHPG piperazine; MOPEG piperazine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)